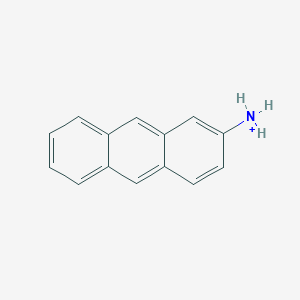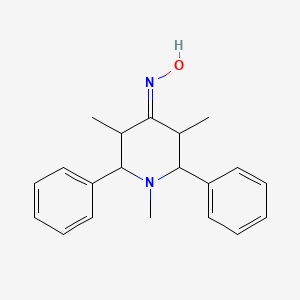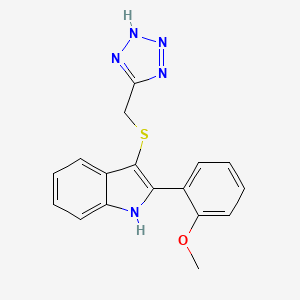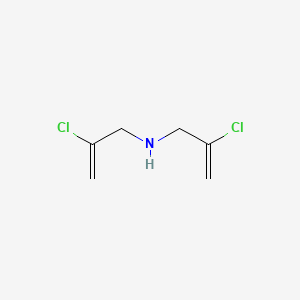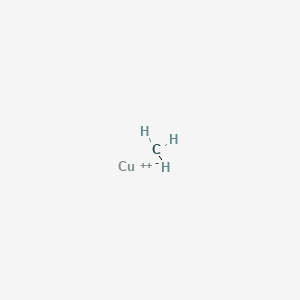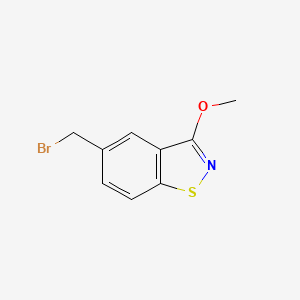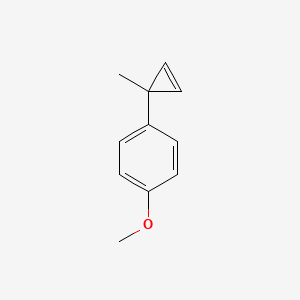
1-Methoxy-4-(1-methylcycloprop-2-en-1-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxy-4-(1-methylcycloprop-2-en-1-yl)benzene is an organic compound with the molecular formula C11H12O. This compound features a benzene ring substituted with a methoxy group and a 1-methylcycloprop-2-en-1-yl group. It is known for its unique structural properties, which include a three-membered cyclopropene ring fused to the benzene ring .
Méthodes De Préparation
The synthesis of 1-Methoxy-4-(1-methylcycloprop-2-en-1-yl)benzene can be achieved through various synthetic routes. One common method involves the reaction of anisole with a suitable cyclopropene derivative under specific reaction conditions. Industrial production methods may involve the use of catalysts to enhance the yield and efficiency of the reaction .
Analyse Des Réactions Chimiques
1-Methoxy-4-(1-methylcycloprop-2-en-1-yl)benzene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Applications De Recherche Scientifique
1-Methoxy-4-(1-methylcycloprop-2-en-1-yl)benzene has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in understanding the interactions between small molecules and biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Methoxy-4-(1-methylcycloprop-2-en-1-yl)benzene involves its interaction with molecular targets through its functional groups. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, while the cyclopropene ring can undergo ring-opening reactions under certain conditions. These interactions and reactions contribute to the compound’s overall reactivity and biological activity .
Comparaison Avec Des Composés Similaires
1-Methoxy-4-(1-methylcycloprop-2-en-1-yl)benzene can be compared with similar compounds such as:
Anethole: Anethole is a structurally similar compound with a propenyl group instead of a cyclopropene ring.
1-Methoxy-4-(1-propenyl)benzene: This compound has a propenyl group instead of a cyclopropene ring, leading to different chemical and physical properties.
Propriétés
Numéro CAS |
65051-84-5 |
|---|---|
Formule moléculaire |
C11H12O |
Poids moléculaire |
160.21 g/mol |
Nom IUPAC |
1-methoxy-4-(1-methylcycloprop-2-en-1-yl)benzene |
InChI |
InChI=1S/C11H12O/c1-11(7-8-11)9-3-5-10(12-2)6-4-9/h3-8H,1-2H3 |
Clé InChI |
OCOGWHWKWKOGOZ-UHFFFAOYSA-N |
SMILES canonique |
CC1(C=C1)C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


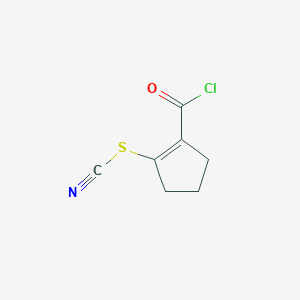
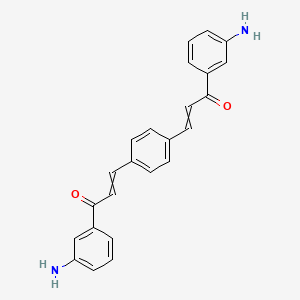
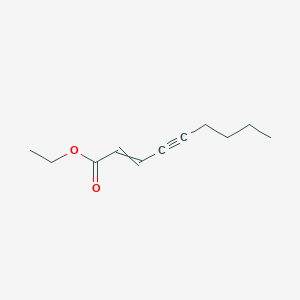
![N,N-Dimethyl-1-sulfanylidene-1-[(triphenylgermyl)sulfanyl]methanamine](/img/structure/B14481965.png)
